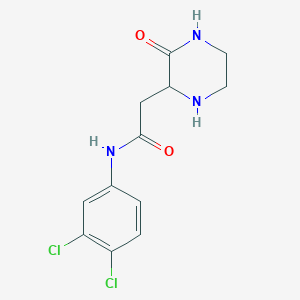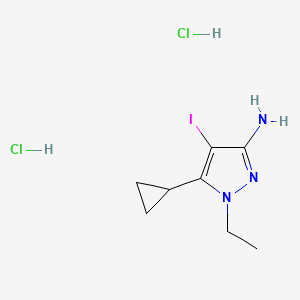![molecular formula C24H14BrFO6 B12221094 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12221094.png)
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is a complex organic molecule that features a variety of functional groups, including a bromine atom, a benzodioxin ring, a benzofuran ring, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate phenolic precursors with aldehydes under acidic conditions.
Bromination: Introduction of the bromine atom is usually done via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Formation of the Benzofuran Ring: This involves cyclization reactions, often using palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the benzofuran derivative with 2-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
- (2Z)-2-[(6-iodo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups make (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate unique compared to its analogs
Properties
Molecular Formula |
C24H14BrFO6 |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C24H14BrFO6/c25-15-7-13(23-14(8-15)11-29-12-30-23)9-21-22(27)18-6-5-16(10-20(18)32-21)31-24(28)17-3-1-2-4-19(17)26/h1-10H,11-12H2/b21-9- |
InChI Key |
IEBPWDQJWKYXGG-NKVSQWTQSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12221015.png)

![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B12221036.png)
![1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12221037.png)

![Acetamide, 2-[(4-methylphenyl)amino]-](/img/structure/B12221052.png)

![3-(2,2-dichloroethenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B12221065.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12221068.png)
![7-tert-Butyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B12221076.png)
![7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12221082.png)
![2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12221083.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridazine](/img/structure/B12221090.png)
![(1R,2R)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B12221101.png)
